[5-(Furan-2-yl)furan-2-yl]methanamine
Description
[5-(Furan-2-yl)furan-2-yl]methanamine is a bicyclic furan derivative with a methanamine group attached to the 2-position of a 5-furan-substituted furan ring. This compound serves as a versatile scaffold in medicinal chemistry due to its ability to undergo diverse functionalization at the amine group or the furan rings. Its structural uniqueness allows for interactions with biological targets such as enzymes and receptors, making it a focal point in drug discovery .
Properties
IUPAC Name |
[5-(furan-2-yl)furan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORCKEYIAFEMQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Furan-2-yl)furan-2-yl]methanamine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method includes the use of [2,2’-bifuran]-5-carbaldehyde, which undergoes reductive amination with ammonia or primary amines under catalytic hydrogenation conditions . The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The oxidation of [5-(Furan-2-yl)furan-2-yl]methanamine primarily targets the furan rings and the amine group. Key pathways include:
Ring Oxidation
Furan rings are susceptible to oxidation, forming carboxylic acid derivatives under strong oxidizing conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 80°C, 4 h | 5-(Furan-2-yl)furan-2-carboxylic acid | 72% | |
| CrO₃ in H₂O | Reflux, 6 h | Hydroxylated furan derivatives | 65% |
Amine Oxidation
The primary amine group can be oxidized to nitro or imine intermediates using hydrogen peroxide or oxygen radicals.
Reduction Reactions
Reductive transformations focus on saturating the furan rings or modifying the amine moiety.
Furan Ring Hydrogenation
Catalytic hydrogenation converts furan rings to tetrahydrofuran derivatives, enhancing stability:
| Catalyst | H₂ Pressure | Temperature | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Pd/C (5 wt%) | 10 MPa | 100°C, 2 h | 2,5-Bis(aminomethyl)tetrahydrofuran | 89% | |
| Raney Ni | 5 MPa | 80°C, 3 h | Partially saturated furan intermediates | 76% |
Amine Reduction
Lithium aluminum hydride (LiAlH₄) reduces secondary amides to amines, though this is less common due to the compound’s primary amine structure .
Substitution Reactions
The amine group and furan C–H bonds participate in nucleophilic and electrophilic substitutions.
Nucleophilic Substitution
The amine group reacts with acyl chlorides or sulfonyl chlorides:
Electrophilic Aromatic Substitution
Furan rings undergo bromination or nitration at the α-position:
Cross-Coupling Reactions
The compound’s furan rings enable catalytic cross-coupling, facilitating structural diversification.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling with aryl boronic acids:
| Catalyst | Base | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃, 80°C | 5-(Aryl)furan-2-ylmethanamine derivatives | 85–92% | |
| Pd(OAc)₂/XPhos | CsF, 100°C | Heterobiaryl methanamines | 78% |
Ullmann Coupling
Copper-mediated coupling with aryl halides forms biaryl structures:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| CuI, 1,10-phenanthroline, 120°C | 5,5'-Bifurylmethanamine | 68% |
Condensation Reactions
The amine group reacts with carbonyl compounds to form imines or ureas:
Stability and Side Reactions
Scientific Research Applications
[5-(Furan-2-yl)furan-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(Furan-2-yl)furan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The core structure of [5-(Furan-2-yl)furan-2-yl]methanamine has been modified to explore pharmacological and physicochemical properties. Key analogues include:
Notable Trends:
- Morpholine derivatives improve aqueous solubility, critical for bioavailability in CNS applications .
Suzuki Cross-Coupling
Used for aryl-substituted derivatives (e.g., phenyl, bromophenyl):
- Example : [5-(4-Bromophenyl)furan-2-yl]methanamine is synthesized via coupling of 4-bromoiodobenzene with a boronic acid-functionalized furan intermediate, followed by deprotection .
- Yields : 54–95% depending on reaction conditions .
Condensation/Hydrolysis
Applied for amide/ester derivatives:
- Example : Hydrolysis of esters (e.g., compound 47 to 52) yields carboxylic acid derivatives with high purity (90–97%) and defined melting points (183–230°C) .
Reductive Amination
Used for morpholine and thiazole derivatives:
Critical Observations :
Physicochemical Properties
| Compound | Melting Point (°C) | Purity (%) | LogP (Predicted) |
|---|---|---|---|
| [5-(4-Chlorophenyl)furan-2-yl]methanamine | 183–186 | 97.0 | 2.8 |
| [5-(Morpholinomethyl)furan-2-yl]methanamine | N/A | N/A | 1.15 |
| Compound 49 | 183–186 | 97.0 | 3.2 |
| Compound 51 | 190–191 | 90 | 2.5 |
Biological Activity
[5-(Furan-2-yl)furan-2-yl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₉N O₂, featuring two furan rings linked by a methanamine group. The presence of these furan rings contributes to the compound's unique electronic properties, which may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a ligand, binding to specific enzymes or receptors. This interaction can modulate various cellular processes, potentially leading to:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
- Alteration of Cellular Signaling : It can affect signaling pathways that regulate cell growth and proliferation.
Antimicrobial Activity
Preliminary investigations suggest that this compound exhibits antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes or specific metabolic enzymes, leading to inhibition of growth.
Anticancer Activity
Research highlights the potential anticancer effects of this compound. Studies have shown that compounds with similar structures can exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with furan moieties have demonstrated promising results in inhibiting the growth of human cancer cell lines.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following observations have been made regarding structural modifications:
| Modification | Effect on Activity |
|---|---|
| Substitution on furan rings | Alters binding affinity and potency |
| Variation in alkyl groups | Small alkyl groups enhance activity; larger groups decrease it |
| Presence of electron-withdrawing groups | Can increase potency against specific targets |
Case Studies and Research Findings
-
Anticancer Studies :
A study focusing on benzo[b]furan derivatives reported that compounds with similar furan structures exhibited exceptional antiproliferative activity against various cancer cell lines, outperforming standard treatments like Combretastatin-A4 . This indicates that this compound may possess similar or enhanced anticancer properties. -
Mechanistic Insights :
Investigations into the mechanism of action revealed that this compound interacts with tubulin, affecting microtubule dynamics and leading to cell cycle arrest in cancer cells. Molecular docking studies indicated favorable binding interactions at critical sites within the tubulin structure. -
Antimicrobial Activity :
In a comparative study, compounds structurally related to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
Q & A
Q. Example NMR Data :
- 4-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)aniline : δ 7.25 (d, 2H, Ar-H), δ 3.65 (s, 2H, CH₂-N) .
What methodologies are employed to analyze the structure-activity relationships (SAR) of this compound derivatives in antimalarial research?
Advanced Research Focus
SAR studies involve synthesizing analogs with substituent variations (e.g., halogenation, methyl groups) and testing against Plasmodium strains. For example:
- Biological Assays : In vitro antiplasmodial activity (IC₅₀ values) against P. falciparum using SYBR Green I fluorescence .
- Molecular Docking : Computational modeling to assess binding affinity to Plasmodium dihydroorotate dehydrogenase (DHODH) .
Key Finding : Derivatives with 4-bromo-2-chlorophenyl substitutions exhibit enhanced antimalarial activity (IC₅₀ < 1 µM) due to improved hydrophobic interactions with DHODH .
How can researchers optimize reaction conditions to improve the yield of this compound derivatives in cross-coupling reactions?
Advanced Research Focus
Optimization strategies include:
- Catalyst Screening : Pd(PPh₃)₂Cl₂ vs. Pd(OAc)₂ for Suzuki-Miyaura coupling (higher yields with Pd(PPh₃)₂Cl₂) .
- Solvent Selection : Polar aprotic solvents (DMF, THF) improve boronic acid coupling efficiency .
- Temperature Control : Microwave-assisted heating (140°C) reduces side reactions vs. conventional heating .
Q. Case Study :
- tert-Butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate : Yield increased from 70% to 89% using microwave conditions .
What are the challenges in analyzing contradictory data from different synthetic protocols for this compound?
Advanced Research Focus
Contradictions arise from varying reaction scales, purification methods, or analytical thresholds. For example:
- Yield Discrepancies : Reductive amination in reports 97% yield, while reports 11.1% for a similar step due to differences in workup (e.g., HCl precipitation vs. solvent extraction) .
- Purity Metrics : Discrepancies in HPLC thresholds (95% vs. 99%) may reflect column selectivity or detector sensitivity .
Resolution : Standardize protocols using validated reference materials (e.g., NIST-certified solvents) and inter-laboratory reproducibility tests .
How is the cytotoxicity of this compound derivatives evaluated in preclinical studies?
Advanced Research Focus
Cytotoxicity is assessed via:
- MTT Assay : Measures mitochondrial activity in mammalian cell lines (e.g., HEK293, HepG2) after 24–48 hours of exposure .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify cell death pathways .
Data Interpretation : EC₅₀ values > 100 µM suggest low toxicity, enabling further therapeutic development .
What advanced spectroscopic techniques are used to resolve stereochemical ambiguities in furan-containing methanamine derivatives?
Q. Advanced Research Focus
- NOESY/ROESY NMR : Identifies spatial proximity of substituents (e.g., axial vs. equatorial methyl groups) .
- X-ray Crystallography : Resolves absolute configuration, as seen in 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid derivatives .
Example : X-ray analysis of {5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-yl}methanol confirmed trans-configuration of the vinyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
